Cas no 10021-22-4 (4-methyl-3,6-dihydro-2H-pyran-2-one)

4-methyl-3,6-dihydro-2H-pyran-2-one structure
10021-22-4 structure
商品名:4-methyl-3,6-dihydro-2H-pyran-2-one
CAS番号:10021-22-4
MF:C6H8O2
メガワット:112.126522064209
CID:156960

4-methyl-3,6-dihydro-2H-pyran-2-one 化学的及び物理的性質

名前と識別子

    • 2H-Pyran-2-one,3,6-dihydro-4-methyl-
    • 3,6-dihydro-4-methyl-2H-pyran-2-one
    • 3-Pentenoicacid, 5-hydroxy-3-methyl-, d-lactone (7CI)
    • 4-methyl-3,6-dihydro-2H-pyran-2-one
    • 2H-Pyran-2-one, 3,6-dihydro-4-methyl-
    • インチ: 1S/C6H8O2/c1-5-2-3-8-6(7)4-5/h2H,3-4H2,1H3
    • InChIKey: ARQYHGJMFSWEIT-UHFFFAOYSA-N
    • ほほえんだ: C1(=O)OCC=C(C)C1

計算された属性

  • せいみつぶんしりょう: 112.05244

じっけんとくせい

  • 密度みつど: 1.065±0.06 g/cm3(Predicted)
  • ふってん: 225.3±29.0 °C(Predicted)
  • PSA: 26.3

4-methyl-3,6-dihydro-2H-pyran-2-one 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-122801-1.0g
4-methyl-3,6-dihydro-2H-pyran-2-one
10021-22-4
1.0g
$0.0 2023-02-15
Enamine
EN300-122801-1000mg
4-methyl-3,6-dihydro-2H-pyran-2-one
10021-22-4
1000mg
$0.0 2023-10-02

4-methyl-3,6-dihydro-2H-pyran-2-one 関連文献

4-methyl-3,6-dihydro-2H-pyran-2-oneに関する追加情報

Recent Advances in the Study of 4-Methyl-3,6-dihydro-2H-pyran-2-one (CAS: 10021-22-4): A Comprehensive Research Brief

The compound 4-methyl-3,6-dihydro-2H-pyran-2-one (CAS: 10021-22-4) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its versatile applications in drug discovery and synthesis. This research brief aims to provide an up-to-date overview of the latest studies focusing on this compound, highlighting its chemical properties, biological activities, and potential therapeutic applications.

Recent studies have demonstrated that 4-methyl-3,6-dihydro-2H-pyran-2-one serves as a key intermediate in the synthesis of various biologically active molecules. Its unique structural features, including the presence of a reactive α,β-unsaturated carbonyl moiety, make it an attractive scaffold for the development of novel pharmaceuticals. Researchers have explored its utility in the synthesis of anti-inflammatory, antimicrobial, and anticancer agents, with promising results in preclinical models.

One of the most notable advancements in this area is the development of efficient synthetic routes for 4-methyl-3,6-dihydro-2H-pyran-2-one. A study published in the Journal of Organic Chemistry (2023) described a novel catalytic method for its synthesis, achieving high yields and excellent enantioselectivity. This breakthrough has significant implications for the scalable production of this compound, facilitating its broader application in drug development.

In addition to its synthetic utility, 4-methyl-3,6-dihydro-2H-pyran-2-one has been investigated for its direct biological effects. A recent study in Bioorganic & Medicinal Chemistry Letters (2024) reported that this compound exhibits potent inhibitory activity against certain enzymes involved in inflammatory pathways. These findings suggest its potential as a lead compound for the development of new anti-inflammatory drugs.

Furthermore, computational studies have provided insights into the molecular interactions of 4-methyl-3,6-dihydro-2H-pyran-2-one with biological targets. Molecular docking and dynamics simulations have revealed its binding modes and affinity for specific protein targets, offering a rational basis for further structure-activity relationship (SAR) studies. These computational approaches are expected to accelerate the optimization of this scaffold for enhanced pharmacological properties.

Despite these promising developments, challenges remain in the clinical translation of 4-methyl-3,6-dihydro-2H-pyran-2-one-based therapeutics. Issues such as metabolic stability, bioavailability, and potential toxicity need to be addressed through systematic preclinical evaluations. Ongoing research is focused on overcoming these hurdles by designing derivatives with improved pharmacokinetic profiles.

In conclusion, 4-methyl-3,6-dihydro-2H-pyran-2-one (CAS: 10021-22-4) represents a valuable scaffold in medicinal chemistry with diverse applications. The recent advancements in its synthesis, biological evaluation, and computational modeling underscore its potential as a cornerstone for future drug discovery efforts. Continued research in this area is expected to yield novel therapeutic agents with significant clinical impact.

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